(R)-Filanesib vs. Ispinesib: Superior In Vivo Tolerability at Comparable Anti-Tumor Efficacy in Meningioma Xenograft Models
In a direct head-to-head comparison using anaplastic and benign meningioma cell lines, both (R)-Filanesib and ispinesib exhibited IC50 values below 1 nM, demonstrating comparable in vitro potency [1]. In xenotransplanted mouse models, both compounds significantly inhibited meningioma growth by up to 83% [1]. However, filanesib demonstrated better tolerability with less pronounced hematological side effects compared to ispinesib at equivalent anti-tumor doses [1].
| Evidence Dimension | In vitro potency (IC50) and in vivo tolerability |
|---|---|
| Target Compound Data | IC50 < 1 nM; tumor growth inhibition up to 83%; less pronounced hematological side effects |
| Comparator Or Baseline | Ispinesib: IC50 < 1 nM; tumor growth inhibition up to 83%; more pronounced hematological side effects |
| Quantified Difference | Equivalent anti-tumor efficacy with superior tolerability for filanesib |
| Conditions | Anaplastic (NCH93) and benign (Ben-Men-1) meningioma cell lines; xenotransplanted mouse models |
Why This Matters
This provides a direct, quantitative basis for selecting (R)-Filanesib over ispinesib when in vivo tolerability is a critical experimental endpoint.
- [1] Jungwirth G, Yu T, Moustafa M, Rapp C, Warta R, Jungk C, Sahm F, Dettling S, Zweckberger K, Lamszus K, Westphal M, Giese A, Kim SH, Hänggi D, Joo KM, Ketter R, Simon M, Unterberg A, Abdollahi A, Herold-Mende C. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo. Cancer Lett. 2021;506:1-10. View Source
